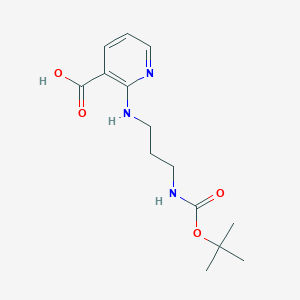

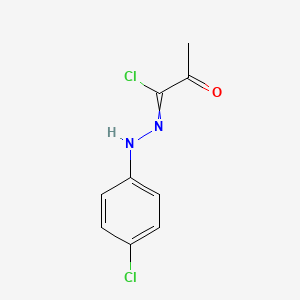

N-(1-羟基-2-甲基丙烷-2-基)-2-甲氧基苯甲酰胺

描述

The compound "N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with methoxybenzamide groups and substituted amides have been investigated for various properties and applications, including crystal structure analysis, binding affinity for receptors, synthetic utility, and antiproliferative activity .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of methoxybenzoic acid with different amines or alcohols. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was achieved by condensation of 3-methoxybenzoic acid with an appropriate diamine . Similarly, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Crystal structure analysis of related compounds has been performed using X-ray diffraction. For example, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide was determined, revealing two polymorphs with different packing arrangements . The crystal structure of another compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was also elucidated, showing a tetragonal system . These studies provide insights into the molecular conformations and intermolecular interactions that could be relevant to the compound of interest.

Chemical Reactions Analysis

The reactivity of methoxybenzamide derivatives has been explored in various chemical reactions. Directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide was used to introduce a methyl group at a specific position . Palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides has been demonstrated, utilizing the CONHOMe group as a directing group . These reactions highlight the potential reactivity of the benzamide moiety in the presence of metal catalysts and could inform the chemical reactions analysis of "N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzamide derivatives have been characterized using various spectroscopic methods and computational studies. For instance, the synthesized N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized by NMR, IR, GC-MS, and X-ray analysis . The molar refractivity and polarizability of a related antiemetic drug were studied in different solutions . These analyses provide a foundation for understanding the physical and chemical properties of methoxybenzamide derivatives, which could be extrapolated to the compound .

科学研究应用

1. 抗菌特性N-(1-羟基-2-甲基丙烷-2-基)-2-甲氧基苯甲酰胺及其衍生物已被探索其抗菌特性。Shang 等人 (2013) 的一项研究合成了新型的普鲁利霉素衍生物,包括与 N-(1-羟基-2-甲基丙烷-2-基)-2-甲氧基苯甲酰胺类似的化合物,对包括耐甲氧西林金黄色葡萄球菌在内的各种菌株表现出显着的抗菌活性 (Shang 等人,2013)。

2. 农业应用Rouchaud 等人 (1993) 对异噁草津除草剂在冬小麦作物中的土壤代谢的研究,确定了一种与 N-(1-羟基-2-甲基丙烷-2-基)-2-甲氧基苯甲酰胺在结构上相关的土壤代谢物。这项研究有助于了解农业中使用的类似化合物的环境影响和降解途径 (Rouchaud 等人,1993)。

3. 药理学潜力Grisar 等人 (1981) 在 1981 年的一项研究中分析了与美多沙罗相关的水杨酰胺衍生物,它们与 N-(1-羟基-2-甲基丙烷-2-基)-2-甲氧基苯甲酰胺具有结构相似性。这项研究提供了对此类化合物在治疗高血压及其肾上腺素拮抗剂特性方面的药理学潜力的见解 (Grisar 等人,1981)。

4. 化学合成和反应Xu 等人 (2018) 对铑 (III) 催化的 N-甲氧基苯甲酰胺与亚砜鎓盐之间的化学多样化环化反应进行了研究,涉及与 N-(1-羟基-2-甲基丙烷-2-基)-2-甲氧基苯甲酰胺在结构上相关的化合物。这项研究对于了解涉及此类化合物的化学性质和反应至关重要 (Xu 等人,2018)。

5. 抗寄生虫活性Pastrana Restrepo 等人 (2018) 合成了新型的碘酪胺,其结构与 N-(1-羟基-2-甲基丙烷-2-基)-2-甲氧基苯甲酰胺相似,并评估了它们对恶性疟原虫和巴拿马利什曼原虫等病原体的抗寄生虫活性。这突出了此类化合物在开发用于寄生虫感染治疗中的潜在用途 (Pastrana Restrepo 等人,2018)。

属性

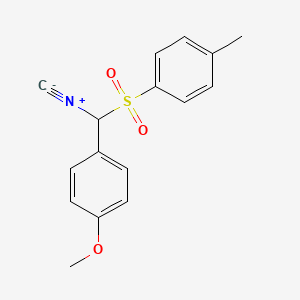

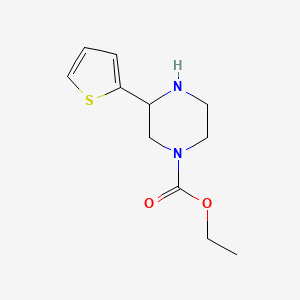

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,8-14)13-11(15)9-6-4-5-7-10(9)16-3/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTHWPXDNQJION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377322 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74201-13-1 | |

| Record name | N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)